1-Bromo-3,4-difluorobenzene-d3
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Overview
Description
1-Bromo-3,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,4-difluorobenzene. It is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluorobenzene-d3 can be synthesized through the bromination of 1,2-difluorobenzene followed by deuterium exchange. The process involves the following steps:
Bromination: 1,2-difluorobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-Bromo-3,4-difluorobenzene.
Deuterium Exchange: The brominated product is then subjected to deuterium exchange using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding difluorobenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted difluorobenzenes with various functional groups.
Oxidation: Difluorobenzoic acids or other oxidized derivatives.
Reduction: Difluorobenzene derivatives.
Scientific Research Applications
1-Bromo-3,4-difluorobenzene-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Pharmacology: Employed in the development of deuterated drugs to study their pharmacokinetic and metabolic profiles.
Biology: Utilized in labeling studies to trace the metabolic pathways of organic compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluorobenzene-d3 is primarily related to its role as a labeled compound in research. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s behavior in biological systems, study its interactions with molecular targets, and understand its metabolic pathways .
Comparison with Similar Compounds
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2,6-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
Comparison: 1-Bromo-3,4-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. The deuterium labeling provides enhanced stability and allows for detailed studies of the compound’s pharmacokinetics and metabolism. Additionally, the specific positioning of bromine and fluorine atoms in the compound contributes to its distinct reactivity and applications in research .
Properties
Molecular Formula |
C6H3BrF2 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |
InChI Key |
YMQPKONILWWJQG-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)F)[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
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